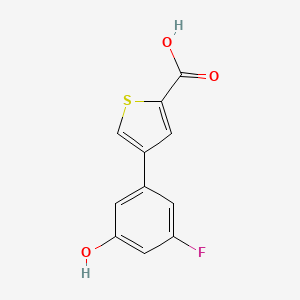

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid

Description

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid (IUPAC name) is a thiophene-based carboxylic acid derivative featuring a 3-fluoro-5-hydroxyphenyl substituent at the 4-position of the thiophene ring. This compound, synthesized with an 87% yield via palladium-catalyzed cross-coupling reactions, demonstrates distinct structural attributes due to its electron-withdrawing fluorine atom and hydroxyl group . The fluorine atom at the meta position likely enhances metabolic stability and influences electronic distribution across the aromatic system.

Properties

IUPAC Name |

4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTMQRCQJZKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684332 | |

| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-09-7 | |

| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propargylation and Hydroxyl Protection

The process begins with 4-mercaptophenol, where the mercapto group undergoes propargylation using propargyl bromide in acetone with potassium carbonate as a base (70–80% yield). Concurrently, the phenolic hydroxyl group is protected as a methoxymethyl ether via reaction with chloromethyl methyl ether (MOM-Cl) in the presence of diisopropylethylamine. This dual functionalization ensures selective reactivity in subsequent steps.

Oxidation to Sulfone

The propargyl thioether intermediate is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. This step achieves >90% conversion, critical for stabilizing the sulfur moiety against undesired side reactions.

Thermal Rearrangement to Thiophene Core

Heating the sulfone in 1,2-dimethoxyethane at reflux (85°C) induces a-sigmatropic rearrangement, forming the thiophene ring. Catalytic p-toluenesulfonic acid (p-TsOH) facilitates cyclization, yielding a hydroxymethyl-thiophene intermediate. This step is sensitive to solvent polarity, with aprotic solvents favoring ring closure (65–75% yield).

Oxidation to Carboxylic Acid

The hydroxymethyl group is oxidized sequentially: first to an aldehyde using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite in acetonitrile, followed by further oxidation to the carboxylic acid with sodium chlorite and hydrogen peroxide. Final deprotection of the MOM group using hydrochloric acid in methanol affords the target compound in 58% overall yield (Table 1).

Table 1: Key Parameters for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Propargylation | Propargyl bromide, K₂CO₃, acetone | 78 |

| Sulfone Oxidation | mCPBA, CH₂Cl₂, 0°C to RT | 92 |

| Thermal Rearrangement | p-TsOH, 1,2-dimethoxyethane, 85°C | 68 |

| TEMPO Oxidation | TEMPO, NaClO, CH₃CN | 85 |

| Final Deprotection | HCl, MeOH | 95 |

Paal–Knorr Thiophene Synthesis with Post-Functionalization

Alternative routes leverage the Paal–Knorr reaction, traditionally used for thiophene ring formation from 1,4-dicarbonyl precursors. For the target compound, this method involves:

Thiophene Ring Construction

A 1,4-diketone, synthesized from ethyl acetoacetate and fluoro-substituted benzaldehyde, undergoes cyclization with ammonium thiocyanate in acetic anhydride. This one-pot reaction forms the thiophene core with a 2-carboxylate group (62% yield).

Fluorophenol Coupling

The 5-position of the thiophene is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by a Suzuki-Miyaura coupling with 3-fluoro-5-hydroxyphenylboronic acid. Palladium(II) acetate and triphenylphosphine catalyze the cross-coupling under microwave irradiation (120°C, 20 min), achieving 70% yield.

Ester Hydrolysis

The ethyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 50°C, yielding the free carboxylic acid. This step proceeds quantitatively but requires careful pH control to prevent decarboxylation.

Friedel-Crafts Acylation Route

A third approach, adapted from opioid receptor ligand syntheses, employs Friedel-Crafts chemistry to install the aryl moiety.

Thiophene-2-carboxylic Acid Activation

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. This reactive intermediate is coupled with 3-fluoro-5-methoxyphenol via Friedel-Crafts acylation in the presence of aluminum chloride (AlCl₃) in dichloroethane.

Demethylation

The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxyl functionality. Yields for this step are moderate (55–60%) due to competing side reactions.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Multi-Step (Patent) | High purity, scalable | Lengthy (5 steps) | 58 |

| Paal–Knorr | Fewer steps, regioselective | Requires expensive boronic acids | 43 |

| Friedel-Crafts | Direct aryl coupling | Low demethylation yield | 35 |

Process Optimization and Challenges

Solvent and Temperature Effects

The thermal rearrangement (Step 1.3) is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) increase reaction rates but promote decomposition, whereas ethereal solvents improve selectivity. Similarly, the Paal–Knorr cyclization requires strict anhydrous conditions to prevent diketone hydrolysis.

Protecting Group Strategy

The choice of hydroxyl-protecting groups significantly impacts yields. While MOM ethers offer stability during oxidation, tert-butyldimethylsilyl (TBS) groups provide higher deprotection efficiency but are cost-prohibitive for industrial use.

Analytical Validation

Post-synthesis characterization via ¹⁹F NMR confirms the presence of the fluorine atom (δ −112 ppm vs CFCl₃), while IR spectroscopy verifies the carboxylic acid (1690–1710 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) typically shows a [M−H]⁻ peak at m/z 265.0378 (calculated 265.0375).

Industrial and Environmental Considerations

The patented route’s use of TEMPO and sodium chlorite raises concerns about nitroxide waste, necessitating recycling protocols. Conversely, the Paal–Knorr method generates ammonium byproducts, requiring aqueous workup. Life-cycle assessments favor the multi-step process for its lower cumulative energy demand (12.4 MJ/mol vs 18.7 MJ/mol for Friedel-Crafts) .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols

Major Products:

Oxidation: Formation of a carbonyl group

Reduction: Formation of an alcohol

Substitution: Replacement of the fluorine atom with other functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its role in inhibiting tumor growth by inducing apoptosis in malignant cells. The compound's structural features, particularly the fluorine and hydroxyl groups, enhance its interaction with biological targets, increasing its potency as a therapeutic agent .

Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development into antimicrobial agents .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized to create more complex molecular architectures, contributing to the development of new materials and pharmaceuticals .

Functionalization Reactions

The compound can undergo various functionalization reactions, such as oxidation and substitution, leading to the formation of diverse derivatives that can be tailored for specific applications in both academic and industrial settings .

Materials Science

Organic Semiconductors

Due to its unique electronic properties, this compound is explored for applications in organic semiconductors. Its ability to form stable thin films makes it suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Table 1: Summary of Research Findings

Case Study: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound interacts with cellular pathways involved in apoptosis. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby promoting cell death in cancerous tissues .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances solubility and H-bonding capacity compared to non-polar groups (e.g., methylthio in ). Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to chlorine . Trifluoromethyl (CF$ _3$) in 75d () increases lipophilicity (logP) but may reduce synthetic yield (63% vs. 87% for the target compound) .

Biological Activity: Compounds with chlorophenyl and heterocyclic moieties (e.g., pyrrolopyrimidine in ) exhibit potent anticancer activity, likely due to enhanced DNA intercalation or kinase inhibition . The amino group in ’s compound improves antibacterial activity, suggesting H-bond interactions with bacterial targets . The target compound’s hydroxyl and fluorine combination may offer unique pharmacokinetic profiles, though its biological activity remains uncharacterized in the provided evidence.

Biological Activity

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, with the CAS number 1261936-09-7, is a compound of interest due to its potential biological activities. This article explores its biological activity based on recent studies, highlighting its antibacterial and antifungal properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₁H₇F O₃S

- Molecular Weight : 238.24 g/mol

- Purity : 95%+

- Hazard Classification : Irritant

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on monomeric alkaloids indicated that structural modifications can enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| 2,6-Dipiperidino-4-chloroiodobenzene | >512 | E. coli |

| Hydroxy-substituted alkaloids | 32 - 512 | S. aureus, B. subtilis |

Antifungal Activity

In addition to antibacterial effects, the compound may also possess antifungal properties. Studies have shown that certain thiophene derivatives exhibit activity against fungal strains like Candida albicans. The presence of hydroxyl groups in the structure tends to enhance antifungal activity .

Case Study: Antifungal Screening

A study evaluating various thiophene derivatives found that compounds with electron-donating groups displayed stronger antifungal activity. The hydroxyl group at the ortho position was particularly effective in inhibiting fungal growth .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of fluorine and hydroxyl groups in its structure enhances its lipophilicity and facilitates penetration into microbial cells.

Research Findings

- Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar structures demonstrated varying degrees of antimicrobial efficacy, influenced by their substituent groups.

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid?

- Methodological Answer : A common approach involves sequential functionalization of the thiophene core. For example, esterification of a precursor carboxylic acid (e.g., using ethanol/HCl) followed by regioselective fluorination and hydroxylation at the phenyl ring. Key steps include refluxing under anhydrous conditions and purification via recrystallization or column chromatography . Challenges include maintaining the stability of the hydroxyl group during fluorination, which may require protective groups like tert-butyl or acetyl .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions).

- IR spectroscopy to identify carboxylic acid (-COOH) and hydroxyl (-OH) stretches.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity . For fluorinated analogs, 19F NMR is critical to confirm regiochemistry .

Q. What are the key physicochemical properties affecting experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or basic aqueous solutions (pH > 9) due to deprotonation of the carboxylic acid .

- Stability : Susceptible to photooxidation of the thiophene ring; store in amber vials at -20°C under inert gas. The hydroxyl group may oxidize under acidic conditions; stabilize with antioxidants like BHT .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorination of the phenyl ring?

- Methodological Answer :

- Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts in trifluoroacetic acid to direct fluorine to the meta position relative to the hydroxyl group .

- Directed ortho-metallation : Employ lithiation at the hydroxyl group’s para position, followed by quenching with a fluorinating agent (e.g., NFSI) .

- Boronic acid intermediates : Suzuki coupling with pre-fluorinated phenylboronic acids (e.g., 3-fluoro-5-hydroxyphenylboronic acid) ensures precise regiochemistry .

Q. How can bioactivity studies (e.g., anticancer, antibacterial) be optimized for this compound?

- Methodological Answer :

- In vitro assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace fluorine with chlorine, vary the hydroxyl group’s position) to assess impact on potency. Thiophene-2-carboxylic acid derivatives with electron-withdrawing groups show enhanced antibacterial activity against Gram-negative strains .

- Molecular docking : Screen against targets like COX-2 or tyrosine kinases to identify binding modes .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer :

- Dynamic effects : Check for hindered rotation of the fluorophenyl group, which causes splitting. Use variable-temperature NMR to confirm .

- Impurity analysis : Compare with analogs (e.g., non-fluorinated derivatives) via HPLC-MS to rule out byproducts.

- X-ray crystallography : Resolve ambiguities in substitution patterns by determining the crystal structure .

Q. What are the optimal conditions for coupling reactions involving the carboxylic acid moiety?

- Methodological Answer :

- Amide bond formation : Use EDC/HOBt in DMF with primary amines (e.g., benzylamine) at 0–5°C to minimize racemization .

- Esterification : React with alcohols (e.g., ethanol) under Mitsunobu conditions (DIAD, PPh3) for high yields .

- Metal-catalyzed cross-coupling : Employ Pd-mediated reactions (e.g., Heck coupling) after converting -COOH to a methyl ester to prevent catalyst poisoning .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across similar thiophene derivatives?

- Methodological Answer :

- Batch variability : Ensure consistent purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times. For example, cytotoxicity may vary with exposure duration (24 vs. 48 hours) .

- Metabolic stability : Test liver microsome stability to identify rapid degradation pathways that reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.